molecular formula C18H14ClF3N6OS B10944830 3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10944830
M. Wt: 454.9 g/mol
InChI Key: DTEWLLWMLMWCPF-UHFFFAOYSA-N
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Description

3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3-chloro substituent: This step may involve a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 1-ethyl-1H-pyrazol-3-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction.

    Incorporation of the 2-thienyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Scientific Research Applications

3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study various biological processes. Its interactions with biological macromolecules can provide insights into their functions.

    Medicine: The compound may have potential therapeutic applications. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance.

Mechanism of Action

The mechanism of action of 3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved would depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents. The presence of different substituents can significantly alter their chemical and biological properties.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit unique properties, such as increased lipophilicity and metabolic stability. Comparing the compound with other trifluoromethylated compounds can highlight its unique features.

    Thienyl-containing compounds: The incorporation of a thienyl group can influence the compound’s electronic properties and reactivity. Comparing it with other thienyl-containing compounds can provide insights into its behavior.

Properties

Molecular Formula

C18H14ClF3N6OS

Molecular Weight

454.9 g/mol

IUPAC Name

3-chloro-N-[(1-ethylpyrazol-3-yl)methyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H14ClF3N6OS/c1-2-27-6-5-10(25-27)9-23-17(29)15-14(19)16-24-11(12-4-3-7-30-12)8-13(18(20,21)22)28(16)26-15/h3-8H,2,9H2,1H3,(H,23,29)

InChI Key

DTEWLLWMLMWCPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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